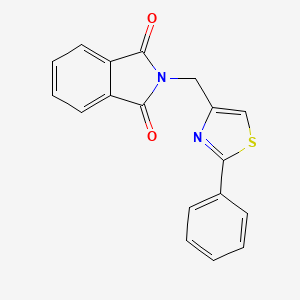

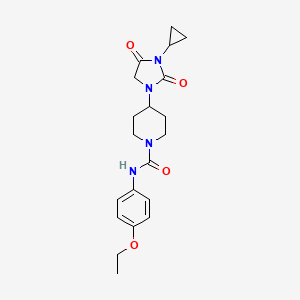

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine is a chemical compound that has recently attracted significant attention. It is also known as N-[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]-N,N-dimethylamine .

Molecular Structure Analysis

The molecular formula of this compound is C13H14N4O4 . Its molecular weight is approximately 290.27 g/mol.Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H14N4O4, and its molecular weight is approximately 290.27 g/mol .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Antiviral Agents : A study on 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position revealed their significant inhibitory activity against retrovirus replication in cell culture. Derivatives of this pyrimidine class showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiviral agents (Hocková et al., 2003).

Mechanism-Based Inhibition

- Enzyme Inhibition : The characterization of 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) as a mechanism-based inhibitor of NQO1 was reported. This study provided insights into the orientation and interaction of ES936 within the enzyme's active site, contributing to a deeper understanding of enzyme inhibition mechanisms (Winski et al., 2001).

Chemical Transformations

- Ring Transformations : Research into the conversion of 5-nitropyrimidine into pyridines and benzene derivatives through reactions with ketones demonstrated the flexibility of pyrimidine rings under certain conditions. This study offers valuable insights into synthetic chemistry, providing pathways for creating novel compounds (Barczyński & Plas, 2010).

Atmospheric Chemistry

- Atmospheric Degradation : Investigations into the atmospheric degradation of methoxyphenols, like those structurally similar to 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, have been conducted. These studies reveal the pathways and products of atmospheric reactions involving NO₃ radicals, contributing to our understanding of air quality and pollutant behavior (Liu et al., 2012).

Corrosion Inhibition

- Corrosion Inhibitors : Novel Schiff bases, including compounds with nitrophenyl groups, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These studies demonstrate the potential of such compounds in protecting metals from corrosion in acidic environments, with applications in industrial processes (Pandey et al., 2017).

Eigenschaften

IUPAC Name |

5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQLARYQKCVEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)

![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)

![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)

![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)